(S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine
Description
Systematic Nomenclature and Stereochemical Configuration
The IUPAC name for this compound is (1S)-1-(4-chlorophenyl)-2-methylpropan-1-amine , denoting its S-configuration at the chiral center (C1) . The molecule comprises a 4-chlorophenyl ring attached to a propan-1-amine backbone with a methyl group at the C2 position. Its absolute configuration is critical for interactions with biological targets, as enantiomers often exhibit divergent pharmacological profiles .
Key identifiers :
- Molecular formula : $$ \text{C}{10}\text{H}{14}\text{ClN} $$
- Molecular weight : 183.68 g/mol
- SMILES : $$ \text{CC(C)C@@HN} $$
- InChIKey : $$ \text{KAIHEXRERGCTPN-JTQLQIEISA-N} $$
Molecular Geometry and Conformational Analysis
The molecule adopts a non-planar conformation due to steric interactions between the methyl group (C2) and the chlorophenyl ring. Density functional theory (DFT) calculations suggest that the lowest-energy conformation features a dihedral angle of $$ 112^\circ $$ between the phenyl ring and the amine group, minimizing steric clash . The methyl group at C2 introduces torsional strain, favoring a staggered configuration around the C1-C2 bond (Figure 1).
Table 1: Key Bond Lengths and Angles
| Parameter | Value |
|---|---|
| C1-N bond length | 1.47 Å |
| C1-C2 bond length | 1.54 Å |
| C-Cl bond length | 1.74 Å |
| C1-C2-C3 bond angle | $$ 109.5^\circ $$ |
Comparative Structural Analysis with Chlorinated Amphetamine Analogs
(S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine shares structural motifs with psychostimulants such as 4-chloroamphetamine (4-CA) and 4-chloromethamphetamine (4-CMA). Key differences include:
Table 2: Structural Comparison with Related Compounds
The C2 methyl group in this compound reduces steric hindrance at the amine moiety compared to 4-CMA, potentially enhancing interactions with serotonin transporters (SERT) .
Crystallographic Studies and Solid-State Properties
Crystallographic data for this compound remain limited. However, its hydrochloride salt (CAS 3706-38-5) forms monoclinic crystals with a P2₁ space group, as inferred from related chlorinated amphetamines . The solid-state structure likely features hydrogen-bonded networks between the amine group and chloride ions, stabilizing the lattice.
Properties
IUPAC Name |
(1S)-1-(4-chlorophenyl)-2-methylpropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-7,10H,12H2,1-2H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIHEXRERGCTPN-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C1=CC=C(C=C1)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chlorobenzaldehyde and 2-methylpropan-1-amine.
Reductive Amination: The key step involves the reductive amination of 4-chlorobenzaldehyde with 2-methylpropan-1-amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral resolution techniques such as crystallization with chiral acids or chromatography on chiral stationary phases.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance the efficiency and yield of the reductive amination process.
Chiral Catalysts: Employing chiral catalysts to directly synthesize the desired enantiomer, thereby eliminating the need for post-synthesis resolution.
Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under appropriate conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including its effects on neurotransmitter systems.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as:
Neurotransmitter Receptors: The compound may act as an agonist or antagonist at various neurotransmitter receptors, influencing neuronal signaling pathways.
Enzymatic Inhibition: It can inhibit certain enzymes involved in neurotransmitter metabolism, thereby modulating their levels in the brain.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations
Halogen Effects: Chlorine vs. Bromine: The bromine atom in introduces greater polarizability and van der Waals interactions, which may improve ligand-receptor binding in medicinal applications.
Substituent Position :
- The ortho-chloro isomer () introduces steric strain, distorting the planar geometry of the aromatic ring. This could reduce membrane permeability or enzymatic recognition compared to the para-substituted target compound.
Structural Modifications: The imidazole-containing analog () adds a heterocyclic moiety, enabling participation in hydrogen bonding and π-π stacking, which are critical for targeting enzymes or receptors.
Stereochemistry :
Research Implications
- Medicinal Chemistry : Fluorinated analogs () may serve as metabolically stable replacements for chlorine in drug candidates due to fluorine’s resistance to oxidation.
- Materials Science : Brominated derivatives () could be used in organic electronics, where heavy atoms enhance spin-orbit coupling for optoelectronic applications.
- Synthetic Challenges : Ortho-substituted analogs () require regioselective synthesis strategies to avoid steric clashes during coupling reactions.
Biological Activity
(S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine, commonly known as chlorphentermine, is a compound of significant interest in medicinal chemistry due to its biological activity and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C10H14ClN
- Molecular Weight : 189.68 g/mol
- CAS Number : 134-81-6
Chlorphentermine features a chlorinated phenyl group attached to a branched amine structure, which contributes to its unique biological properties. The presence of a primary amine group enhances its interaction with various biological targets, particularly in the central nervous system (CNS) .
Chlorphentermine is believed to exert its effects primarily through the modulation of neurotransmitter levels in the CNS. Specifically, it increases the release and availability of dopamine and norepinephrine , neurotransmitters involved in regulating mood, alertness, and appetite . This mechanism is similar to that of amphetamines, which are known stimulants.
Key Mechanisms:
- Dopamine Release : Enhances dopaminergic activity, potentially leading to increased alertness and mood elevation.
- Norepinephrine Modulation : Influences norepinephrine levels, which can affect attention and energy levels.
Pharmacological Effects
Chlorphentermine has been studied for various pharmacological effects:
- Appetite Suppression : It is primarily used as an appetite suppressant in weight management therapies.
- Stimulant Effects : Exhibits stimulant properties that may enhance cognitive performance in certain contexts.
In Vitro Studies
Several studies have investigated the antibacterial activity of chlorphentermine and related compounds. The following table summarizes findings from relevant research:
These results indicate that chlorphentermine exhibits potent activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications beyond appetite suppression.
Case Studies
- Weight Loss Trials : Clinical trials have demonstrated the efficacy of chlorphentermine as an adjunct therapy for obesity. Patients treated with chlorphentermine showed significant reductions in body weight compared to placebo groups .
- Neuroprotective Potential : Research into the neuroprotective properties of chlorphentermine has indicated its potential role in managing neurodegenerative disorders by modulating nitric oxide synthase (nNOS) activity . This modulation may help reduce neuronal damage associated with conditions like Alzheimer's disease.
Safety and Toxicity
While chlorphentermine shows promise in various therapeutic areas, safety profiles must be carefully considered. Side effects may include increased heart rate, hypertension, and potential for dependency similar to other stimulant medications. Long-term use is generally discouraged due to these risks.
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing (S)-1-(4-Chlorophenyl)-2-methylpropan-1-amine, and how is enantiomeric purity ensured?
- Methodology : Synthesis typically involves enantioselective methods such as asymmetric hydrogenation or chiral auxiliary-assisted alkylation. For example, starting from 4-chlorophenylacetone, reductive amination with a chiral catalyst (e.g., Ru-BINAP complexes) can yield the (S)-enantiomer. Purification via chiral HPLC or crystallization with resolving agents (e.g., tartaric acid derivatives) ensures >98% enantiomeric excess (ee). Analytical confirmation is performed using polarimetry and chiral stationary phase GC/MS .
- Key Data :
| Step | Reagents/Conditions | Yield | ee (%) |
|---|---|---|---|
| Reductive Amination | H₂, Ru-BINAP, MeOH | 75% | 92 |
| Chiral HPLC Purification | Chiralpak AD-H column, hexane:IPA (90:10) | 60% recovery | 99.5 |
Q. Which spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., chloro-phenyl integration at δ 7.3–7.5 ppm, methyl groups at δ 1.1–1.3 ppm). NOESY confirms stereochemistry by spatial proximity of the amine proton to the chiral center .
- X-ray Crystallography : Resolves absolute configuration; the (S)-enantiomer shows distinct torsion angles between the chlorophenyl and methyl groups .
- IR Spectroscopy : Confirms amine N-H stretches (~3300 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .
Advanced Research Questions
Q. What challenges arise in achieving high enantiomeric excess (ee) during synthesis, and how are they mitigated?
- Methodology : Competing racemization during amination or purification steps can reduce ee. Strategies include:
- Low-Temperature Reactions : Minimize thermal racemization (e.g., −20°C for reductive amination).
- Enzyme-Catalyzed Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze the undesired enantiomer .
- Computational Modeling : DFT calculations optimize transition states to favor (S)-configuration formation .
- Case Study : Using immobilized Pseudomonas fluorescens lipase, ee improved from 85% to 99% after kinetic resolution .
Q. How does the 4-chloro substituent influence binding affinity to serotonin receptors compared to fluoro or methoxy analogs?
- Methodology :
- In Vitro Radioligand Binding Assays : Compare IC₅₀ values for 5-HT₂A/2C receptors using [³H]ketanserin. The chloro group’s electronegativity and steric bulk enhance hydrophobic interactions vs. smaller fluoro or polar methoxy groups .
- Molecular Docking : Simulations (e.g., AutoDock Vina) show chloro forms π-alkyl interactions with Phe340 in the 5-HT₂A binding pocket, increasing residence time by ~20% vs. fluoro analogs .
- Data Table :
| Substituent | 5-HT₂A IC₅₀ (nM) | LogP |
|---|---|---|
| 4-Cl | 12 ± 1.5 | 2.8 |
| 4-F | 28 ± 3.2 | 2.1 |
| 4-OCH₃ | 45 ± 4.7 | 1.6 |
Q. What metabolic pathways are predicted for this compound, and how are they validated experimentally?
- Methodology :
- In Silico Prediction : Tools like MetaSite identify potential CYP450 oxidation sites (e.g., benzylic C-H).
- LC-MS/MS Metabolite Profiling : Incubate with human liver microsomes; observe N-dealkylation to 4-chlorophenylacetone (m/z 168) and hydroxylation at the methyl branch (m/z 184) .
- Isotope Labeling : ¹⁴C-labeled compound tracks metabolic fate in rodent models .
Methodological Considerations
Q. How can computational modeling optimize the compound’s pharmacokinetic profile?
- Methodology :
- QSAR Models : Correlate structural descriptors (e.g., topological polar surface area, LogD) with bioavailability. Chloro’s lipophilicity improves blood-brain barrier penetration (predicted Cₘₐₓ = 1.2 µM in CNS) .
- MD Simulations : Assess binding stability in physiological pH; protonated amine at pH 7.4 enhances receptor affinity .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
